![molecular formula C18H14ClF4N3O B3012789 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile CAS No. 339097-07-3](/img/structure/B3012789.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

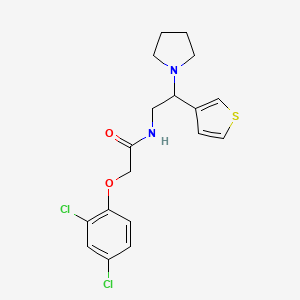

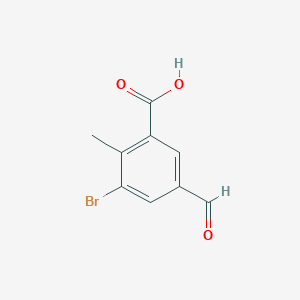

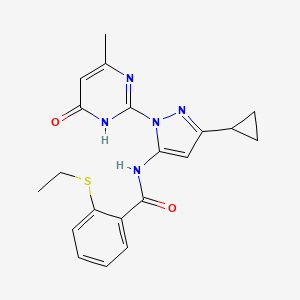

The synthesis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile involves the creation of versatile intermediates that can be further modified to produce a variety of derivatives. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is a key step in creating trifluoromethylated N-heterocycles, which are valuable in medicinal chemistry due to their biological activity . The reactions with bisnucleophiles indicate a potential pathway for the introduction of additional functional groups, such as the morpholino group, which is present in the compound of interest .

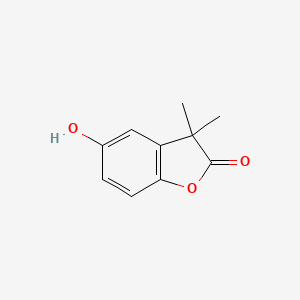

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of multiple substituents, including a trifluoromethyl group, a fluorophenyl group, and a morpholino group. These substituents can significantly influence the electronic properties of the molecule, as seen in related compounds where substituent modification has been shown to affect fluorescence properties . The presence of a morpholino group, in particular, can introduce steric hindrance and impact the molecule's conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound is expected to be diverse due to the presence of reactive functional groups. For example, the carbonitrile group can undergo nucleophilic substitution reactions, as demonstrated by the synthesis of pyrimidine derivatives from perfluorinated cyclopentene and cyclohexene carbonitriles . The fluorine atoms in the compound may also participate in substitution reactions, potentially leading to the formation of new derivatives .

Physical and Chemical Properties Analysis

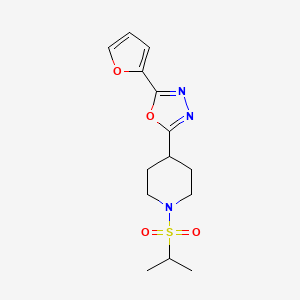

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl and fluorophenyl groups are known to impart unique properties such as increased lipophilicity and potential bioactivity . The morpholino group could affect the solubility and boiling point of the compound . Additionally, the photophysical properties, such as fluorescence, are likely to be significant, as seen in related morpholino pyridine compounds .

Scientific Research Applications

Synthesis and Characterization

- A compound structurally similar to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile was synthesized and characterized, showing potential in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).

Radiosynthesis and Imaging

- A related compound, [18F]F2PhEP, was synthesized for potential use in PET imaging of nicotinic acetylcholine receptors, indicating a possible application in neuroimaging (Roger et al., 2006).

Fluorination in Organic Chemistry

- In the realm of organic synthesis, similar compounds are used in the synthesis of pesticides and fluorinated pyridine derivatives, suggesting their utility in agricultural chemistry and material science (Lu Xin-xin, 2006).

Drug Development and Antitumor Activity

- Another similar compound demonstrated inhibitory capacity against cancer cell proliferation, hinting at its potential in drug development and cancer therapy (Ji et al., 2018).

Safety and Hazards

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-fluorophenyl)-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF4N3O/c19-14-9-12(18(21,22)23)10-25-16(14)17(11-24,26-5-7-27-8-6-26)13-3-1-2-4-15(13)20/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYENNOPLSHJLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)(C2=CC=CC=C2F)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)

![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)

![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)